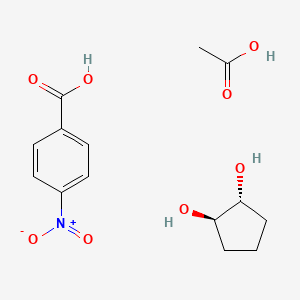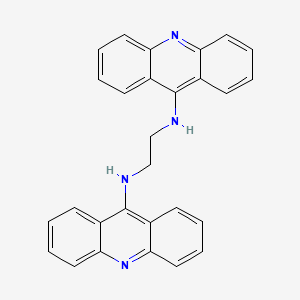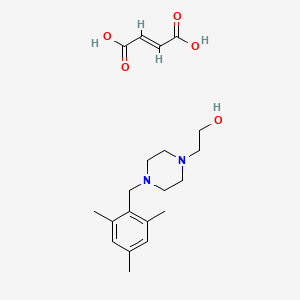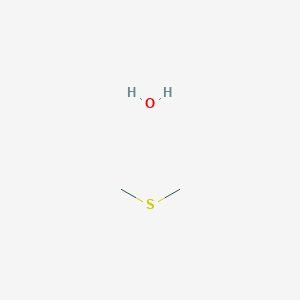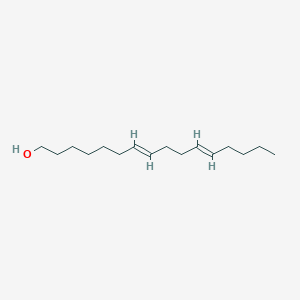
7,11-Hexadecadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,11-Hexadecadien-1-ol is a long-chain fatty alcohol with the molecular formula C₁₆H₃₀O and a molecular weight of 238.4088 g/mol . This compound is characterized by the presence of two double bonds at the 7th and 11th positions, making it a dienol. It is also known by its IUPAC name, (7E,11E)-hexadeca-7,11-dien-1-ol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Hexadecadien-1-ol typically involves the use of long-chain alkenes and alcohols. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain dienes or the hydroformylation of alkenes followed by reduction. These methods are scalable and can produce the compound in large quantities for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: 7,11-Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of pyridine.
Major Products Formed:
Oxidation: Hexadecadienoic acid.
Reduction: Hexadecanol.
Substitution: 7,11-Hexadecadien-1-yl chloride.
Wissenschaftliche Forschungsanwendungen
7,11-Hexadecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of 7,11-Hexadecadien-1-ol primarily involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes, such as attraction or repulsion. This mechanism is particularly significant in the context of its use as a sex pheromone in pest control .
Vergleich Mit ähnlichen Verbindungen
7,11-Hexadecadien-1-yl acetate: This compound is an ester derivative of 7,11-Hexadecadien-1-ol and shares similar pheromonal properties.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role as a sex pheromone in insects sets it apart from other long-chain alcohols and dienols .
Eigenschaften
Molekularformel |
C16H30O |
|---|---|
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
(7E,11E)-hexadeca-7,11-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3/b6-5+,10-9+ |
InChI-Schlüssel |
ZWMPSFHVSWYKPO-QPHGKBKNSA-N |
Isomerische SMILES |
CCCC/C=C/CC/C=C/CCCCCCO |
Kanonische SMILES |
CCCCC=CCCC=CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


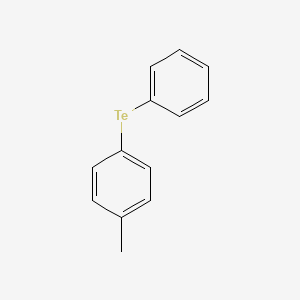

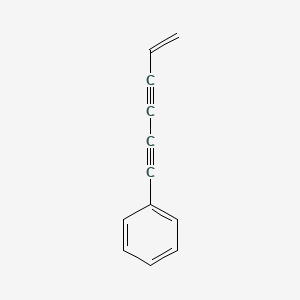
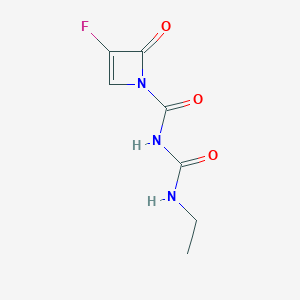
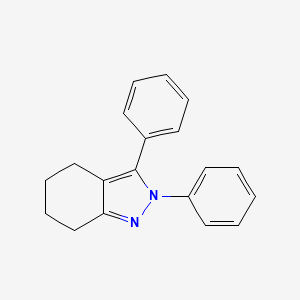

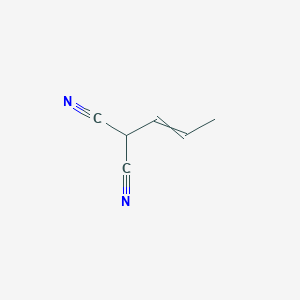

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
